molecular formula C11H10F3N3 B2577627 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 205127-44-2

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B2577627
CAS No.: 205127-44-2
M. Wt: 241.217
InChI Key: AIEGJLDTIFMPOT-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a versatile chemical scaffold in medicinal chemistry and organic synthesis. As a 5-aminopyrazole derivative, it serves as a key precursor for constructing complex nitrogen-containing heterocycles, such as pyrazolo[3,4-b]pyridines and other fused pyrazoloazines, which are structures of high interest in drug discovery due to their ability to mimic purine bases found in DNA and RNA . The incorporation of a trifluoromethyl group is a strategic modification in drug design, as this moiety is known to enhance the lipophilicity, metabolic stability, and bioavailability of lead compounds, thereby improving their potential to interact with biological targets . This compound holds significant value in antimicrobial research. Pyrazole derivatives are investigated for their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with some analogs demonstrating effectiveness in inhibiting biofilm formation and targeting stationary-phase persister cells . The mechanism of action for such compounds can involve the disruption of essential bacterial processes, such as the inhibition of enzymes like dihydropteroate synthetase or topoisomerase, and some derivatives have shown promise as efflux pump inhibitors to counteract antimicrobial resistance . For research purposes, this aminopyrazole is a valuable building block. Its structure contains multiple nucleophilic sites, allowing for regioselective reactions to generate a diverse array of molecular architectures for high-throughput screening and the development of new therapeutic agents . This product is intended for research and development applications in a controlled laboratory environment. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-6-10(15)17(16-7)9-4-2-8(3-5-9)11(12,13)14/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEGJLDTIFMPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves the condensation of 4-trifluoromethylphenylhydrazine with 3-methyl-1H-pyrazol-5-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. A notable study synthesized a series of pyrazole derivatives and evaluated their antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The findings indicated that the trifluoromethyl phenyl derivatives exhibited potent growth inhibition with low toxicity to human cells. Specifically, compounds similar to 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine demonstrated a low minimum inhibitory concentration (MIC) against S. aureus, effective bactericidal effects, and moderate inhibition of biofilm formation .

Key Findings:

  • Effective Against: Staphylococcus aureus (including MRSA)
  • MIC Values: Low values indicating high potency
  • Toxicity: Low toxicity observed in human cultured cells
  • Resistance Development: Low tendency for bacteria to develop resistance through mutation

Agrochemical Applications

The compound's structural attributes also lend themselves to applications in agrochemistry, particularly as potential pesticides or herbicides. Pyrazole derivatives have been explored for their ability to inhibit plant pathogens and pests effectively. The trifluoromethyl group enhances lipophilicity and biological activity, which is beneficial for developing agrochemical agents that require effective penetration into plant tissues .

Applications in Agrochemistry:

  • Potential use as pesticides
  • Effective against specific plant pathogens

Drug Development Potential

The unique chemical structure of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine makes it a candidate for further drug development studies. Its ability to interact with various biological targets suggests potential as a lead compound in creating new therapeutic agents for treating infections or inflammatory diseases. The ongoing research into its pharmacokinetics and pharmacodynamics will be crucial for assessing its viability as a drug candidate .

Mechanism of Action

The mechanism of action of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with trifluoromethyl or halogenated aryl groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Key Observations

Substituent Effects on Lipophilicity: The 4-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity compared to 4-fluorophenyl analogs (e.g., 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine) .

Synthetic Efficiency :

  • The target compound’s synthesis (88% yield ) is more efficient than that of 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (58% yield ), likely due to optimized reaction conditions.

Positional Isomerism :

  • The 2-(trifluoromethyl)phenyl isomer (CAS: 380238-10-8 ) exhibits a distinct electronic environment compared to the 4-CF3-phenyl analog, which may alter binding affinity in biological targets.

Chlorinated analogs like 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine may exhibit enhanced reactivity in electrophilic substitution reactions due to the electron-withdrawing Cl group.

Biological Activity

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS No. 1235438-91-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic compounds. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₁H₁₀F₃N₃
  • Molecular Weight : 241.21 g/mol
  • Melting Point : 104–105 °C
  • Purity : ≥96%

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of pyrazole derivatives, including 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. A notable investigation reported that derivatives with a trifluoromethyl group exhibited significant growth inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial activity. Furthermore, these compounds showed a reduced tendency for bacteria to develop resistance through mutation, making them promising candidates for antibiotic development .

CompoundTarget BacteriaMIC (µg/mL)Resistance Development
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amineStaphylococcus aureusLowLow
Other derivativesEnterococcus faecalisModerateLow

Anticancer Activity

The anticancer properties of this pyrazole derivative have been explored in various studies. Compounds containing the pyrazole scaffold have shown efficacy against multiple cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. In vitro studies indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study highlighted that specific pyrazole derivatives led to a significant reduction in cell viability at low concentrations, suggesting their potential as anticancer agents .

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMDA-MB-23115.2Induction of apoptosis
Lung CancerA54912.7Cell cycle arrest
Colorectal CancerHCT11610.5Inhibition of proliferation

Anti-inflammatory Activity

In addition to antibacterial and anticancer effects, 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has been investigated for its anti-inflammatory properties. Studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo. For example, compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating promising results comparable to established anti-inflammatory drugs like diclofenac .

CompoundInflammatory ModelIC50 (µg/mL)
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amineRAW264.7 macrophages60.56
DiclofenacRAW264.7 macrophages54.65

Case Studies

A recent publication detailed the synthesis and biological evaluation of various pyrazole derivatives, including our compound of interest. The study utilized molecular modeling techniques alongside in vitro assays to assess the binding affinity of these compounds to target proteins involved in bacterial resistance and cancer progression . The findings underscored the importance of the trifluoromethyl group in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via multi-step pathways involving cyclization, formylation, and acylation. Key intermediates include 5-chloro-3-methyl-1-substituted pyrazole carbonyl chlorides, generated through oxidation of thiourea analogues. For example, cyclization of substituted benzoic acid hydrazides with phosphorus oxychloride at 120°C yields pyrazole cores, as seen in similar derivatives . Trifluoroacetic acid (TFA) is often used as a catalyst under reflux conditions to facilitate condensation reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Confirms molecular geometry and substituent orientation, as demonstrated for structurally analogous pyrazole derivatives (e.g., halogenated pyrazole regioisomers) .
  • NMR/IR spectroscopy : 1^1H and 13^13C NMR resolve substituent environments (e.g., trifluoromethyl and methyl groups), while IR identifies functional groups like amines and carbonyls .

Q. What in vitro biological assays are commonly used to evaluate its pharmacological potential?

  • Methodological Answer : Antitubercular and antimicrobial activities are assessed via microplate dilution assays (e.g., against Mycobacterium tuberculosis H37Rv). Activity correlates with substituent electronegativity; halogenated derivatives often show enhanced potency . Cytotoxicity is evaluated using cell viability assays (e.g., MTT), with IC50_{50} values compared to reference drugs .

Advanced Research Questions

Q. How do variations in synthetic conditions (e.g., catalysts, temperature) impact the yield and purity of this compound?

  • Methodological Answer :

  • Catalysts : TFA improves condensation efficiency but may require post-synthesis purification to remove acidic residues .
  • Temperature : Reflux (~120°C) accelerates cyclization but risks decomposition; lower temperatures (80–100°C) with microwave assistance can enhance selectivity .
  • Optimization : Design of Experiments (DoE) frameworks, such as response surface methodology, statistically optimize parameters (e.g., solvent polarity, stoichiometry) .

Q. How can computational approaches (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level model electronic properties:

  • HOMO-LUMO gaps : Predict charge-transfer interactions and stability .
  • Electrostatic Potential (ESP) maps : Identify nucleophilic/electrophilic sites (e.g., amine groups) for functionalization .
  • Molecular docking : Simulate binding to biological targets (e.g., bacterial enzymes) to guide SAR studies .

Q. What strategies resolve contradictions in biological activity data across structural analogues?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on activity. For example, halogenated pyrazoles exhibit stronger antitubercular activity due to increased lipophilicity and membrane penetration .
  • Crystallographic Validation : Resolve stereochemical ambiguities (e.g., tautomerism) that may alter bioactivity .
  • Meta-Analysis : Pool data from multiple studies to identify statistically significant trends .

Q. How do structural modifications (e.g., substituent changes) influence mechanism-of-action in therapeutic targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test derivatives against carbonic anhydrase isoforms (hCA I/II) to assess selectivity. Bulky substituents (e.g., tert-butyl) may sterically hinder binding .
  • Kinetic Studies : Measure KiK_i values to determine competitive/non-competitive inhibition modes .
  • Proteomics : Identify off-target effects via mass spectrometry-based profiling .

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